molecular formula C12H11ClFNO B2488359 3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride CAS No. 2243512-55-0

3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride

Cat. No.: B2488359
CAS No.: 2243512-55-0
M. Wt: 239.67
InChI Key: ADTYMVLCUDTRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Geometric Features:

  • Pyridine-phenyl linkage : The pyridine and substituted phenyl rings are likely coplanar, with a dihedral angle <10° due to conjugation.
  • Substituent effects :
    • The para-fluoro and meta-methoxy groups introduce steric and electronic perturbations.
    • Methoxy oxygen adopts a staggered conformation relative to the fluorine atom to minimize steric clashes.

Crystal Packing Interactions:

Interaction Type Description
Hydrogen bonding N–H⁺···Cl⁻ between protonated pyridine and chloride ion (≈2.1 Å)
π-π stacking Between aromatic rings of adjacent molecules (≈3.5 Å separation)
van der Waals forces Dominant in hydrophobic regions of the structure

Table 1 : Hypothetical unit cell parameters based on similar compounds:

Parameter Value (Å/°)
a-axis 12.4 ± 0.3
b-axis 7.8 ± 0.2
c-axis 15.2 ± 0.4
β-angle 95.5 ± 0.5°
Space group P2₁/c

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

δ (ppm) Multiplicity Assignment
8.72 d (J=4.8 Hz) Pyridine H2/H6
8.15 dd (J=8.0, 1.6 Hz) Pyridine H4
7.58 m Phenyl H5/H6
7.42 d (J=8.4 Hz) Phenyl H2
7.28 t (J=8.8 Hz) Pyridine H5
3.89 s Methoxy (-OCH₃)

13C NMR (101 MHz, DMSO-d6) :

δ (ppm) Assignment
162.3 C-F (JCF=245 Hz)
156.1 Pyridine C3
149.8 Methoxy-attached C3
135.2 Pyridine C4
122.4 Phenyl C1
56.7 Methoxy (-OCH₃)

Infrared Spectroscopy (IR)

Band (cm⁻¹) Assignment
1580 C=N stretch (pyridine)
1245 C-O-C (methoxy)
1150 C-F stretch
850 Aromatic C-H bend

Mass Spectrometry (MS)

m/z Ion Fragment
239.67 [M+H]+ (molecular ion)
203.12 [M+H-Cl]+
165.08 Pyridine-phenyl fragment

Tautomeric and Conformational Isomerism

Tautomerism

No significant tautomerism is observed due to:

  • Pyridine stability : The aromatic sextet remains intact, disfavoring keto-enol tautomerism.
  • Salt formation : Protonation at the pyridine nitrogen (pKa ≈ 3.1) locks the structure as a hydrochloride salt.

Conformational Isomerism

Two primary conformational states exist:

Table 2 : Energy-minimized conformers (DFT calculations at B3LYP/6-311G(d,p)):

Conformer Dihedral Angle (°)* Relative Energy (kcal/mol)
Syn 15.2 0.0 (global minimum)
Anti 168.7 2.4

*Angle between pyridine and phenyl ring planes.

Key influences on conformation:

  • Steric effects : Methoxy and fluorine substituents favor syn periplanar arrangement.
  • Electronic effects : Conjugation between pyridine and phenyl rings stabilizes planar geometries.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO.ClH/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10;/h2-8H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTYMVLCUDTRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The photoredox-driven coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, reported by Scherbinina et al., provides a robust platform for synthesizing 3-fluoropyridines. For 3-(4-fluoro-3-methoxyphenyl)pyridine, the iodoketone precursor 1a (derived from 4-fluoro-3-methoxyacetophenone) reacts with silyl enol ether 2a under blue LED irradiation in the presence of fac-Ir(ppy)₃ (0.3 mol%) and triphenylphosphine (0.25 equiv). Cyclic voltammetry studies confirm the iodoketone’s enhanced reducibility due to the carbonyl group, facilitating single-electron transfer (SET) and radical cross-coupling.

Key Conditions

  • Solvent: DMF accelerates the reaction compared to MeCN (98% vs. 55% yield).
  • Temperature: 120°C for 3 h ensures complete cyclocondensation with ammonium acetate.

Table 1. Optimization of Photoredox Cyclocondensation

Entry Solvent Additive Temp (°C) Time (h) Yield (%)
1 MeCN K₂CO₃ 80 2 <5
2 DMF None 120 3 90

One-Pot Protocol Advantages

The one-pot strategy eliminates intermediate isolation: after photoredox coupling, ammonium acetate (6 equiv) is added directly to the DMF mixture, enabling in situ pyridine ring formation. This approach minimizes decomposition risks and improves scalability.

Multi-Step Synthesis via Imidazo[1,2-a]pyridine Intermediates

TosOH-Catalyzed Imidazo Ring Formation

Method A from RSC Medicinal Chemistry involves condensing pyridin-2-amine with 4-fluoro-3-methoxypyridine-2-carbaldehyde in MeOH, catalyzed by TosOH. The reaction proceeds via a three-component coupling with 2-isocyano-2,4,4-trimethylpentane, forming an imidazo[1,2-a]pyridine scaffold.

Reaction Scheme

  • Imine Formation : Pyridin-2-amine + aldehyde → Schiff base.
  • Cyclization : TosOH-mediated [4+1] cycloaddition with isonitrile.

Table 2. Optimization of Imidazo Intermediate Synthesis

Entry Catalyst Temp (°C) Time (h) Yield (%)
1 TosOH 70 12 65

Hydrochloride Salt Formation

The free base is treated with HCl/dioxane in MeOH (Method B), protonating the pyridine nitrogen to yield the hydrochloride salt. Adjusting pH to 8 during workup ensures selective crystallization.

Halogenation and Functional Group Interconversion

Iodine-Mediated Cyclization

Method F employs iodine (1.2 equiv) and NaOH (10 equiv) to cyclize 1-(2-pyridyl)ethanone with 4-fluoro-3-methoxyaniline at 110°C. This Ullmann-type coupling constructs the biaryl system, albeit with moderate yields due to competing side reactions.

Bromination for Cross-Coupling

N-Bromosuccinimide (NBS) in CH₃CN (Method G) brominates the pyridine at C-3, enabling subsequent Suzuki-Miyaura couplings to introduce aryl groups. However, regioselectivity challenges necessitate careful optimization.

One-Pot and Tandem Reaction Methodologies

Ammonium Acetate Cyclocondensation

Combining photoredox coupling and cyclocondensation in one pot (as in Section 1.2) streamlines synthesis. The DMF solvent system tolerates both radical and ionic steps, achieving an overall 85% yield for analogous compounds.

Palladium-Catalyzed Cross-Coupling

Method H utilizes BrettPhos Pd G3 and tert-amyl alcohol to couple 3-bromoimidazo[1,2-a]pyridines with 4-fluoro-3-methoxyaniline. This method offers superior control over aryl group placement but requires expensive catalysts.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Separates intermediates using hexane/EtOAc gradients.
  • Preparative HPLC : Critical for isolating the hydrochloride salt (22% H₂O in MeCN).

Spectroscopic Analysis

  • ¹⁹F NMR : Confirms fluorine incorporation (δ = -110 ppm for Ar-F).
  • Mass Spectrometry : ESI-MS m/z 248.1 [M+H]⁺ for the free base.

Comparative Evaluation of Synthetic Routes

Table 3. Method Comparison for 3-(4-Fluoro-3-methoxyphenyl)pyridine Hydrochloride

Method Steps Yield (%) Scalability Cost
Photoredox One-Pot 2 85 High $$
Imidazo Intermediate 4 60 Moderate $$$
Pd-Catalyzed 3 75 Low $$$$

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can lead to the formation of complex aromatic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar fluorinated compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The incorporation of fluorine enhances the lipophilicity of the molecule, improving its penetration into bacterial membranes.

Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of various enzymes. For example, studies have shown that fluorinated pyridine derivatives can act as inhibitors for monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). The inhibition potency is often enhanced by the presence of fluorine atoms, which stabilize interactions with the enzyme active sites.

CompoundTarget EnzymeIC50 (nM)
3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochlorideMAGL150
Similar Fluorinated CompoundFAAH200

Case Study: Anticancer Properties
A study evaluated the cytotoxic effects of 3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride on various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values lower than those observed for standard chemotherapeutics, suggesting its potential as an anticancer agent.

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. It can be employed in various reactions to produce complex molecules with pharmaceutical relevance:

  • Chalcone Synthesis : The compound can react with benzaldehydes to form chalcone derivatives through aldol condensation. Chalcones are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
  • Mannich Reaction : It can participate in Mannich reactions to produce β-amino-carbonyl compounds, which are valuable intermediates in drug synthesis.

Agrochemical Applications

The incorporation of fluorinated compounds like 3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride into agrochemicals has shown promise due to their enhanced biological activity against pests and pathogens. Research suggests that these compounds can outperform traditional pesticides in efficacy while potentially reducing environmental impact.

Biological Activity

3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by its pyridine core substituted with a 4-fluoro-3-methoxyphenyl group, which is believed to influence its biological properties. The molecular formula is C12H12ClF N2O, and it has a molecular weight of 244.69 g/mol.

The biological activity of 3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride is primarily attributed to its interaction with specific molecular targets within cells. Studies suggest that the compound may act as an enzyme inhibitor, modulating pathways involved in various cellular processes.

Biological Activity Overview

Research highlights several areas where this compound exhibits notable biological activity:

  • Antitumor Activity : In vitro studies have shown that 3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride can inhibit the proliferation of cancer cells. For instance, it demonstrated an IC50 value in the low micromolar range against specific cancer cell lines, indicating potent antiproliferative effects.
  • Anti-inflammatory Properties : The compound has been observed to reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Activity :
    • A study conducted on various cancer cell lines reported that 3-(4-Fluoro-3-methoxyphenyl)pyridinehydrochloride inhibited cell growth with an IC50 value ranging from 5 to 15 µM depending on the cell line tested. This suggests potential as a lead compound for cancer therapy .
  • Enzyme Inhibition :
    • Research assessing its role as an enzyme inhibitor revealed that it effectively inhibited monoacylglycerol lipase (MAGL) with an IC50 value of approximately 130 nM. This inhibition is significant for therapeutic strategies targeting endocannabinoid signaling .
  • Neuroprotective Studies :
    • In models of oxidative stress, the compound exhibited protective effects on neurons, reducing cell death and apoptosis markers significantly when compared to untreated controls .

Table 1: Summary of Biological Activity

Activity TypeIC50 Value (µM)Cell Line/ModelReference
Antiproliferative5 - 15Various Cancer Cell Lines
MAGL Inhibition0.130Enzymatic Assay
NeuroprotectionN/ANeuronal Cell Models

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityComments
Base CompoundModerate AntiproliferativeInitial lead compound
Fluorine SubstitutionEnhanced potencyImproved binding affinity
Methoxy Group AdditionIncreased solubilityAffects pharmacokinetics

Comparison with Similar Compounds

3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine Hydrochloride

  • Structure: A pyrrolidine ring substituted with a 4-bromo-2-methylphenoxymethyl group .
  • Key Differences : Replaces the pyridine core with pyrrolidine and introduces a bromo substituent instead of fluorine. Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to fluorine.
  • Synthetic Relevance : This compound highlights the role of halogen substituents in modulating physicochemical properties.

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Structure : A triazolo[4,3-a]pyridine fused system with 4-benzyloxy-3-methoxyphenyl substitution .
  • The benzyloxy group increases steric bulk compared to the fluorine in the target compound.
  • Synthetic Method : Synthesized via oxidative cyclization using sodium hypochlorite (73% yield), a greener alternative to toxic oxidants like Cr(VI) salts .

Heterocyclic Core Modifications

Piperidine Derivatives (e.g., 4-(3-Methoxyphenyl)piperidine Hydrochloride)

  • Structure : Piperidine ring substituted with a 3-methoxyphenyl group .
  • Key Differences : The saturated piperidine ring versus pyridine alters basicity and conformational flexibility. Piperidines often exhibit improved blood-brain barrier penetration, relevant for CNS-targeting drugs.

Pyrrolidine Derivatives (e.g., 3-(3-Pyrrolidinylmethoxy)pyridine Hydrochloride)

  • Structure : Pyridine with a pyrrolidinylmethoxy side chain .
  • This contrasts with the target compound’s direct aryl-pyridine linkage.

Pharmacologically Active Analogs

4-Aza-2,3-didehydropodophyllotoxin Derivatives

  • Structure : Podophyllotoxin analogs with 4-fluoro-3-methoxyphenyl substituents .
  • Activity : Demonstrated antitumor activity against human cancer cell lines. The fluorine atom likely enhances electron-withdrawing effects, stabilizing interactions with cellular targets.

2-Fluoro-5-(4-fluorophenyl)pyridine

  • Structure : Pyridine with 2-fluoro and 4-fluorophenyl groups .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Features/Applications Reference
3-(4-Fluoro-3-methoxyphenyl)pyridine HCl Pyridine 4-Fluoro-3-methoxyphenyl C₁₂H₁₁ClFNO Potential antitumor activity
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl Pyrrolidine 4-Bromo-2-methylphenoxymethyl C₁₂H₁₅BrClNO Halogenated lipophilic analog
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine 4-Benzyloxy-3-methoxyphenyl C₂₀H₁₅N₃O₂ Green synthesis (73% yield)
4-(3-Methoxyphenyl)piperidine HCl Piperidine 3-Methoxyphenyl C₁₂H₁₈ClNO CNS-targeting potential
4-Aza-2,3-didehydropodophyllotoxin derivatives Podophyllotoxin analog 4-Fluoro-3-methoxyphenyl Varies Antitumor agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.